

# Technical Guide: Physical and Chemical Characteristics of Dihydrouracil-13C4,15N2

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Compound of Interest

Compound Name: Dihydrouracil-13C4,15N2

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## Introduction

Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub>, a stable isotope-labeled derivative of the endogenous metabolite dihydrouracil, serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its application is pivotal in metabolic research, particularly in studying pyrimidine catabolism and for monitoring the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of fluoropyrimidine chemotherapeutic drugs. This technical guide provides an in-depth overview of the physical and chemical properties of Dihydrouracil<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub>, along with experimental protocols for its characterization and its role in metabolic pathways.

## Data Presentation: Physical and Chemical Properties

Quantitative data for isotopically labeled compounds are often not extensively reported in public literature. The following table summarizes the key physical and chemical properties of Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub>. Where specific data for the labeled compound is unavailable, data for the unlabeled analogue, 5,6-Dihydrouracil, is provided as a close approximation and is duly noted.



Property	Value	Source
Chemical Formula	<sup>13</sup> C <sub>4</sub> H <sub>6</sub> <sup>15</sup> N <sub>2</sub> O <sub>2</sub>	MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
Molecular Weight	120.06 g/mol	MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
CAS Number	360769-22-8	MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
Appearance	White to pale cream-colored crystalline powder or lumps (unlabeled)	IndiaMART[3]
Melting Point	279-281 °C (unlabeled)	PubChem[4]
Boiling Point	Not available	
Solubility (unlabeled)	Water: 10.2 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mLEthanol: InsolubleDMF: Insoluble	IndiaMART, Cayman Chemical[3][5]
Purity	≥98%	SmallMolecules.com[6]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and application of Dihydrouracil- $^{13}C_4$ , $^{15}N_2$ . Below are protocols for key experiments.

## **Melting Point Determination**

Objective: To determine the melting point range of Dihydrouracil-13C4,15N2.

### Materials:

- Dihydrouracil-13C4,15N2 solid sample
- Capillary tubes



- Melting point apparatus (e.g., DigiMelt or similar)
- Mortar and pestle

#### Procedure:

- Ensure the Dihydrouracil-13C4,15N2 sample is completely dry.
- If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
- Allow the apparatus to cool.
- Using a new sample, heat rapidly to about 20 °C below the approximate melting point observed in the previous step.
- Decrease the heating rate to 1-2 °C/minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and
  the temperature at which the entire solid has turned into a clear liquid (completion of
  melting). This range is the melting point.

## **Solubility Assessment**

Objective: To determine the solubility of Dihydrouracil-13C4,15N2 in various solvents.

#### Materials:

- Dihydrouracil-13C4,15N2
- A selection of solvents (e.g., water, DMSO, ethanol, PBS pH 7.2)



- Vials with screw caps
- Analytical balance
- Vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system for quantification

#### Procedure:

- Weigh a precise amount of Dihydrouracil-13C4,15N2 (e.g., 2 mg) into a series of vials.
- Add a small, measured volume of the first solvent (e.g., 100 μL) to the vial.
- Cap the vial and vortex vigorously for 1-2 minutes.
- Visually inspect for undissolved solid.
- If the solid has dissolved, the compound is soluble at that concentration. Record the result.
- If the solid has not dissolved, incrementally add more solvent (e.g., in 100 μL aliquots), vortexing after each addition, until the solid dissolves. Record the total volume of solvent added to calculate the solubility.
- If the solid does not dissolve after adding a significant volume of solvent, the compound can be considered sparingly soluble or insoluble in that solvent.
- For a more quantitative assessment, after attempting to dissolve an excess of the compound in a known volume of solvent, centrifuge the suspension to pellet the undissolved solid.
- Carefully remove the supernatant and determine the concentration of the dissolved Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub> using a suitable analytical technique such as UV-Vis spectrophotometry or a validated LC-MS/MS method.

## **NMR Spectroscopic Analysis**

Objective: To confirm the chemical structure and isotopic labeling of Dihydrouracil-13C4,15N2.



#### Materials:

- Dihydrouracil-13C4,15N2
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes
- NMR spectrometer equipped for <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N detection

#### Procedure:

- Dissolve an appropriate amount of Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub> in the chosen deuterated solvent (e.g., 1-5 mg in 0.5-0.7 mL of DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry NMR tube.
- Acquire a <sup>1</sup>H NMR spectrum to observe the proton signals.
- Acquire a <sup>13</sup>C NMR spectrum. Due to the isotopic enrichment, the signals corresponding to the four labeled carbon atoms will be significantly enhanced.
- Acquire a <sup>15</sup>N NMR spectrum. The presence of two signals will confirm the incorporation of the <sup>15</sup>N isotopes.
- If necessary, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity between the protons, carbons, and nitrogens, thus verifying the precise locations of the isotopic labels.[7]

## Mandatory Visualizations Uracil Catabolism Signaling Pathway

The following diagram illustrates the catabolic pathway of uracil, where Dihydrouracil is a key intermediate. The use of Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub> allows researchers to trace the flow of metabolites through this pathway.





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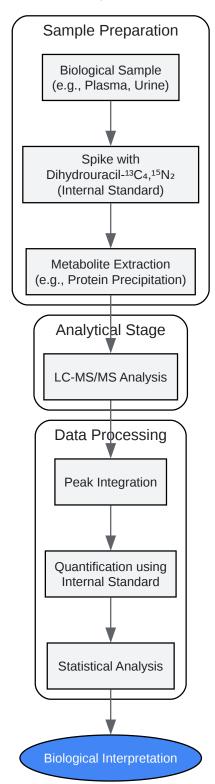
Caption: Uracil Catabolism Pathway showing the role of Dihydrouracil.

## **Experimental Workflow for Metabolomic Analysis**

This diagram outlines a typical experimental workflow for a metabolomics study utilizing Dihydrouracil-13C4,15N2 as an internal standard for the quantification of dihydrouracil in biological samples.



### Metabolomics Experimental Workflow



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Caption: Workflow for metabolomics analysis using a labeled internal standard.



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